molecular formula C20H20NP B1443776 (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS No. 192057-60-6

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Cat. No. B1443776
M. Wt: 305.4 g/mol
InChI Key: KPFJIPHGQGHIMM-MRXNPFEDSA-N
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Description

“®-1-(2-(Diphenylphosphino)phenyl)ethanamine” is a chemical compound with the empirical formula C20H20NP . It is a white solid and is soluble in most organic solvent hydrocarbons such as dichloromethane and tetrahydrofuran, but insoluble in water . It is often used as a ligand in metal-catalyzed asymmetric reactions .


Synthesis Analysis

The compound is generally prepared from ®-α-methylbenzylamine . Initially, an intermediate is synthesized from ®-α-methylbenzylamine and chlorotrimethylsilane under a nitrogen atmosphere. Subsequently, this intermediate undergoes further lithiation and reacts with chlorodiphenylphosphine to give the target product .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 79-81°C . It is soluble in most organic solvent hydrocarbons such as dichloromethane and tetrahydrofuran, but insoluble in water .

Scientific Research Applications

Applications in Asymmetric Catalysis

  • Ruthenium Complexes : (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997) explored the synthesis of RuCl2(PPh3)(L) complexes using trifunctional ligands including (R)-1-(diphenylphosphino) derivatives. These complexes exhibited high catalytic activity in the asymmetric transfer hydrogenation of acetophenone.
  • Palladium Complexes : In the context of palladium complexes, (Ngcobo, Akiri, Ogweno, & Ojwach, 2021) demonstrated the synthesis of such complexes using ligands like (R)-1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine and (R)-N-(2-(diphenylphosphino)benzylidene)-1-phenylethanamine. These complexes showed moderate catalytic activities in methoxycarbonylation reactions.

Crystal Structure and Molecular Studies

  • Crystal Structure Analysis : The crystal and molecular structures of these complexes have been extensively studied to understand their catalytic properties and mechanisms. For instance, (B. Mcculloch, J. Halpern, M. Thompson, & C. Landis, 1990) examined the structure of a rhodium complex with a related ligand, providing insights into the mechanism of asymmetric hydrogenation.

Synthesis and Characterization

Catalytic Applications

  • Catalysis in Organic Synthesis : The use of these ligands in catalytic applications extends to various reactions in organic synthesis. For example, (M. Arisawa, Toriyama, & Yamaguchi, 2011) investigated rhodium-catalyzed phenylthiolation reactions of heteroaromatic compounds.

Catalytic Systems for Biofuel Production

  • Manganese-Based Catalysts : A study by (King, Sparkes, Wingad, & Wass, 2020) reported manganese-based catalysts with ligands including 1,2-bis(diphenylphosphino)ethane for the production of biofuel alcohols via the Guerbet reaction.

Asymmetric Synthesis

Stabilization of Metal Complexes

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. The compound is sufficiently stable to be handled in air. For longer periods of time, it should be stored at 2–8°C under argon .

properties

IUPAC Name

(1R)-1-(2-diphenylphosphanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJIPHGQGHIMM-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855644
Record name (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

CAS RN

192057-60-6
Record name (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192057-60-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CHIW TSANG, X CHEN, R GUO, SM LU, W JIA… - researchgate.net
The derivatization of aminophosphine ligands into their corresponding ammonium or ammonium-phosphonium salts with protic acids is reported. The resulting salts are, in general, …
Number of citations: 0 www.researchgate.net
Q Li, CJ Hou, YJ Liu, RF Yang, XP Hu - Tetrahedron: Asymmetry, 2015 - Elsevier
Rh-catalyzed asymmetric hydrogenation of challenging α-keto phosphonates has been developed. With a new chiral phosphine–phosphoramidite ligand, a wide range of α-keto …
Number of citations: 16 www.sciencedirect.com

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